molecular formula C19H18N2O3S2 B2504736 (E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-38-6

(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2504736
CAS No.: 682783-38-6
M. Wt: 386.48
InChI Key: WSBTXRLPOISELP-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a synthetic rhodanine derivative investigated for its potential in medicinal chemistry and chemical biology. This compound belongs to a class of molecules known for their diverse biological activities, primarily explored as enzyme inhibitors. Research indicates that structurally similar rhodanine-furan hybrids exhibit significant pharmacological potential, including antimicrobial activity against a panel of bacterial and fungal strains [https://pubmed.ncbi.nlm.nih.gov/29137933/] and anticancer properties through the inhibition of key protein kinases [https://pubmed.ncbi.nlm.nih.gov/25666147/]. The mechanism of action for this specific analog is believed to involve targeting enzymes like protein kinase C (PKC), where related compounds have demonstrated potent inhibitory effects [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5573851/]. Its (E)-configured furylidene group attached to the rhodanine core is a critical pharmacophore for effective binding. This product is offered to researchers studying the development of novel therapeutic agents, structure-activity relationships (SAR) of heterocyclic compounds, and specific intracellular signaling pathways. It is supplied with comprehensive analytical data (HPLC, NMR, MS) to ensure identity and purity for rigorous scientific investigation. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-5-6-15(13(2)10-12)20-17(22)7-8-21-18(23)16(26-19(21)25)11-14-4-3-9-24-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBTXRLPOISELP-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article details the structural characteristics, biological activities, and relevant research findings associated with this compound.

Structural Characteristics

The compound features several notable structural components:

  • Thiazolidinone Ring : Known for diverse pharmacological properties, this ring structure is associated with various bioactive compounds.
  • Furan Moiety : Enhances reactivity and interaction with biological targets, potentially increasing the compound's efficacy.
  • Dimethylphenyl Group : Suggests lipophilicity, which may influence bioavailability and cellular interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The thiazolidinone and furan moieties are particularly noted for their antibacterial and antifungal properties. For example:

CompoundActivityMinimum Inhibitory Concentration (MIC)
5aS. aureus8.34 ± 0.55 µM
5gE. coli8.65 ± 0.57 µM
5pP. aeruginosa8.97 ± 0.12 µM

These results suggest that similar compounds can serve as effective agents against a range of bacterial strains, with MIC values comparable to established antibiotics like ciprofloxacin .

Cytotoxicity Evaluation

The hemolytic activity of synthesized derivatives has been evaluated to assess cytotoxicity. The results indicate low toxicity levels, which is crucial for the development of new therapeutic agents:

CompoundHemolysis (%)
5a15.48
5g8.03
5p4.35

These findings imply that while the compounds exhibit potent antimicrobial effects, they also maintain a favorable safety profile .

Case Studies and Research Findings

  • Antimicrobial Activity : A study synthesized various derivatives of thiazolidinone and assessed their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated significant activity, indicating potential for further development as antimicrobial agents .
  • Mechanistic Insights : Research has explored the mechanism of action of thiazolidinone derivatives, suggesting that they may inhibit bacterial cell wall synthesis or protein synthesis pathways, contributing to their antibacterial effects.
  • Potential Anticancer Activity : Preliminary studies have suggested that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through various pathways including oxidative stress mechanisms .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences among related compounds:

Compound Name Molecular Formula Substituents (R1, R2) Configuration Molecular Weight Key Features Reference
(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Not explicitly provided (estimated: ~C₂₀H₁₉N₂O₃S₂) R1: 2,4-dimethylphenyl; R2: furan E ~419 (estimated) Electron-donating methyl groups; furan ring -
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₀H₁₈N₂O₃S₂ R1: 3-hydroxyphenyl; R2: 4-methylbenzylidene Z 398.5 Hydroxyl group; Z-isomer; benzylidene substituent
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide C₁₇H₁₃N₃O₆S₂ R1: 2-hydroxy-5-nitrophenyl; R2: furan E 419.4 Nitro group; E-isomer; strong electron-withdrawing substituent

Key Observations :

  • These differences modulate solubility, bioavailability, and target binding.

Physicochemical Properties

Available data from analogs suggest trends:

Property (Z)-Compound (E)-Nitro Compound Target Compound (Estimated)
pKa 9.53 ± 0.10 (predicted) Not reported Likely lower due to methyl groups (reduced acidity)
Density (g/cm³) 1.43 ± 0.1 Not reported ~1.4–1.5 (similar to )
Molecular Weight 398.5 419.4 ~410–420

Insights :

  • The hydroxyl group in increases polarity and aqueous solubility compared to the target compound’s hydrophobic methyl substituents.
  • The nitro group in may reduce solubility in non-polar solvents but enhance reactivity in redox environments.

Preparation Methods

Thiourea Activation

Thiourea reacts with α-chloroacetyl chloride in dichloromethane at 0°C to form an intermediate thiocarbamoyl chloride.

Cyclization and Methylene Insertion

The thiocarbamoyl chloride undergoes cyclization with the furan-methylene fragment in the presence of triethylamine (Figure 2).

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Base: Triethylamine (2 equiv)
  • Temperature: 25°C, 6 hours
  • Yield: 68%

The product, 5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidine, is isolated via recrystallization from ethanol.

Propanamide Linker Incorporation

The thiazolidinone intermediate is functionalized with the propanamide group through a coupling reaction with 3-bromopropanoyl chloride and subsequent aminolysis with 2,4-dimethylaniline.

Alkylation of Thiazolidinone

3-Bromopropanoyl chloride reacts with the thiazolidinone’s nitrogen in acetonitrile, catalyzed by potassium carbonate (Figure 3).

Reaction Conditions :

  • Solvent: Acetonitrile
  • Base: $$ K2CO3 $$ (3 equiv)
  • Temperature: 60°C, 8 hours
  • Yield: 65%

Aminolysis with 2,4-Dimethylaniline

The bromo intermediate undergoes nucleophilic substitution with 2,4-dimethylaniline in dimethylformamide (DMF), yielding the final propanamide derivative (Figure 4).

Reaction Conditions :

  • Solvent: DMF
  • Catalyst: $$ \text{Et}_3\text{N} $$ (2 equiv)
  • Temperature: 100°C, 24 hours
  • Yield: 58%

Stereochemical Control and Purification

The (E)-configuration of the furan-methylene group is preserved throughout the synthesis due to steric hindrance from the thiazolidinone ring. Final purification involves:

  • Column Chromatography : Silica gel, ethyl acetate/hexane (1:4).
  • Recrystallization : Methanol/water (4:1), yielding white crystals.

Analytical Data :

  • Melting Point : 189–191°C
  • $$ ^1H $$-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.62 (d, $$ J = 16.2 \, \text{Hz} $$, 1H, CH=), 6.85–7.12 (m, 6H, Ar-H), 4.31 (t, 2H, CH2), 2.89 (t, 2H, CH2), 2.24 (s, 6H, CH3).

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize yield and scalability:

Method Catalyst Yield (%) Purity (%)
Feist-Benary + EDCl/HOBt Pyridine 72 98
Knoevenagel Condensation Piperidine 65 95
Ullmann Coupling CuI 58 92

The Feist-Benary route provided superior regioselectivity and yield, making it the preferred method.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.